3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, also known as CTDP-31, is a small molecule drug that has been studied for its potential use in treating various diseases. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism of Action
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has a unique mechanism of action that involves the inhibition of the protein kinase CK2. CK2 is a protein that is involved in a variety of cellular processes, including cell proliferation and differentiation. By inhibiting CK2, this compound is able to disrupt these processes and induce cell death in cancer cells. In neurodegenerative diseases, this compound's ability to inhibit CK2 may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In neurodegenerative diseases, this compound has been found to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide. One area of research could focus on improving the solubility of this compound, which would make it easier to administer in vivo. Another area of research could focus on optimizing the synthesis of this compound to improve yields and reduce costs. Additionally, further research could be conducted to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves a multi-step process that begins with the preparation of the starting materials. The first step involves the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with cyclohexanone to form the intermediate product. This intermediate is then reacted with 2-amino-5-bromobenzofuran to form the final product, this compound.
Scientific Research Applications
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, this compound has been found to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-16-12-13-20(30-2)18(14-16)25-24(28)22-21(17-10-6-7-11-19(17)31-22)26-23(27)15-8-4-3-5-9-15/h6-7,10-15H,3-5,8-9H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCKBHAMNATMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.